(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone
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Overview
Description
(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone is a compound that belongs to the class of pyridazine derivatives. Pyridazine compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone typically involves the reaction of 6-chloropyridazine with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can produce various substituted pyridazine compounds .
Scientific Research Applications
(6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure similar to (6-Chloro-3-pyridazinyl)(4-methyl-1-piperazinyl)-methanone but without the piperazine moiety.
Pyridazinone: An oxidized form of pyridazine with a ketone group.
Phthalazine: A benzofused pyridazine derivative with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chloro and piperazinyl groups enhances its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C10H13ClN4O |
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Molecular Weight |
240.69 g/mol |
IUPAC Name |
(6-chloropyridazin-3-yl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C10H13ClN4O/c1-14-4-6-15(7-5-14)10(16)8-2-3-9(11)13-12-8/h2-3H,4-7H2,1H3 |
InChI Key |
ZACSLPPBYMAHQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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